1-Ethylquinoxalin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-ethylquinoxalin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-2-12-9-6-4-3-5-8(9)11-7-10(12)13/h3-7H,2H2,1H3 |
InChI Key |
MXCHQPNFSLYUJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=CC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethylquinoxalin 2 1h One and Its Derivatives
Classical Synthetic Pathways to Quinoxalin-2(1H)-ones
The foundational approaches to constructing the quinoxalinone core are well-established in organic chemistry, primarily relying on the formation of the heterocyclic ring from acyclic precursors.
The most conventional and widely utilized method for synthesizing the quinoxalin-2(1H)-one skeleton is the condensation reaction between a 1,2-diaminobenzene (o-phenylenediamine) and a 1,2-dicarbonyl compound or its equivalent. researchgate.net Specifically, the reaction of o-phenylenediamine (B120857) with α-keto acids or their esters, such as ethyl 2-oxobutanoate (B1229078) or n-butyloxo-acetate, leads to the formation of the quinoxalinone ring system. researchgate.netsapub.org This reaction is typically carried out under thermal conditions, often in a suitable solvent like methanol (B129727) or dimethylformamide (DMF), and proceeds via an initial nucleophilic attack of one amino group on a carbonyl, followed by intramolecular cyclization and dehydration to yield the final heterocyclic product. sapub.org
In addition to direct condensation, multi-step sequences offer pathways to more complex or specifically functionalized quinoxalinone scaffolds. An example of such a sequence involves the initial synthesis of a quinoxalin-2(1H)-one, which is then subjected to further reactions. For instance, a synthesized quinoxalin-2(1H)-one can be condensed with an aromatic aldehyde to produce a 3-substituted styryl-quinoxalin-2(1H)-one. This intermediate can then be further modified, such as by reaction with phosphorus oxychloride (POCl₃) to create a 2-chloroquinoxaline (B48734) derivative, which can then react with various nucleophiles like substituted piperazines to generate a diverse library of compounds. sapub.org This step-wise approach allows for the systematic introduction of various functional groups onto the quinoxalinone core.
Targeted Synthesis of 1-Ethylquinoxalin-2(1H)-one
The synthesis of the specific title compound, this compound, can be achieved either by building the ring system with an N-ethylated precursor or by post-synthesis modification of the parent quinoxalinone. The latter is a common strategy, involving the direct N-alkylation of quinoxalin-2(1H)-one with an appropriate ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The resulting compound serves as a crucial starting material for a wide array of more complex derivatives. acs.orgnih.govdoi.org
The synthesis of derivatives from this compound has been a subject of extensive research, leading to the optimization of various reaction conditions. For example, in the synthesis of 3-amino-substituted derivatives, this compound can be reacted with various amines. acs.org A photoinduced dehydrogenative amination reaction with n-propylamine was successfully carried out in dimethylformamide (DMF) using purple LEDs (390 nm) at room temperature under an air atmosphere for 12 hours. acs.org Similarly, visible-light-induced aerobic C3–H fluoroalkoxylation has been achieved using eosin (B541160) Y as a photocatalyst under an oxygen atmosphere with blue LED irradiation. nih.gov
Optimizing reaction yields and ensuring product purity are critical. For the photoredox-catalyzed C-H difluoromethylation of this compound, a yield of 83% was achieved. doi.org In the synthesis of 1-Ethyl-3-(2,2,2-trifluoroethoxy)quinoxalin-2(1H)-one, an isolated yield of 82% was reported. nih.gov Purification of these compounds is consistently achieved using standard laboratory techniques. Flash column chromatography on silica (B1680970) gel, with solvent systems such as petroleum ether and ethyl acetate, is a commonly reported method for isolating the desired products in high purity. acs.org
| Derivative Name | Reaction Type | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-Ethyl-3-(propylamino)quinoxalin-2(1H)-one | Photoinduced Dehydrogenative Amination | n-Propylamine, DMF, Purple LED (390 nm), Air | 53% | acs.org |
| 1-Ethyl-3-(2,2,2-trifluoroethoxy)quinoxalin-2(1H)-one | Visible-light Fluoroalkoxylation | CF₃CH₂OH, Eosin Y, Blue LED, O₂ | 82% | nih.gov |
| 3-(Difluoromethyl)-1-ethylquinoxalin-2(1H)-one | Photoredox C-H Difluoromethylation | Photocatalyst, Difluoromethylating agent | 83% | doi.org |
Advanced and Sustainable Synthetic Strategies for this compound Derivatives
Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods, many of which have been applied to the functionalization of quinoxalin-2(1H)-ones. These strategies often involve photocatalysis and direct C-H functionalization, which minimize waste and avoid harsh reaction conditions. researchgate.net
Visible-light-mediated reactions have emerged as a powerful tool. For instance, a photocatalytic three-component cascade reaction of quinoxalin-2(1H)-ones, alkenes, and sulfinic acids can be performed at room temperature using air as a green oxidant, completely avoiding metals, strong oxidants, and external photocatalysts. rsc.org This is possible through the formation of an electron donor–acceptor (EDA) complex between the reactants. rsc.org Another innovative approach is the divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C-H functionalization using hydrogen peroxide (H₂O₂) as a green oxidant, which proceeds without any photocatalyst. rsc.org These methods highlight a shift towards greener chemistry, offering high atom economy and mild reaction conditions for synthesizing a diverse range of derivatives. rsc.org
| Reaction Type | Key Features | Example Application | Reference |
|---|---|---|---|
| Photoinduced Dehydrogenative Amination | Uses air as the oxidant; catalyst-free under visible light. | Synthesis of 3-aminoquinoxalin-2(1H)-ones. | acs.org |
| Visible-Light Aerobic Fluoroalkoxylation | Uses eosin Y as an organophotocatalyst and O₂ as the terminal oxidant. | Synthesis of 1-Ethyl-3-(2,2,2-trifluoroethoxy)quinoxalin-2(1H)-one. | nih.gov |
| Photocatalyst-Free C-H Functionalization | Mediated by H₂O₂ as a green oxidant under visible light. | Divergent synthesis of 3-alkylquinoxalin-2(1H)-ones. | rsc.org |
| Cascade Reaction via EDA Complex | Metal- and external photocatalyst-free; uses air as the oxidant. | Three-component synthesis of sulfonated quinoxalin-2(1H)-ones. | rsc.org |
Photoinduced and Visible-Light-Driven Functionalization Methods
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the C-H functionalization of quinoxalin-2(1H)-ones, offering mild reaction conditions and high selectivity. These methods often obviate the need for external photocatalysts by leveraging the inherent photoactivity of the quinoxalin-2(1H)-one core itself.
One notable approach involves the use of eosin Y and potassium iodide (KI) as photocatalysts to facilitate the C3-arylation of quinoxalin-2(1H)-one with phenylhydrazine (B124118) hydrochloride compounds. This one-pot method proceeds under an air atmosphere and demonstrates high selectivity for the C3 position. Another innovative, photocatalyst-free method utilizes β-dicarbonyl iodonium (B1229267) ylides in the presence of a base like t-BuOK in ethanol (B145695). This system forms an electron donor-acceptor (EDA) complex that enhances light absorption, leading to efficient single electron transfer and the formation of aryl radicals for subsequent arylation.
Heterogeneous photocatalysis, employing recyclable catalysts like graphitic carbon nitride (g-C3N4), offers a green and sustainable alternative. For instance, g-C3N4 has been successfully used to catalyze the sulfenylation of quinoxalin-2(1H)-ones under sunlight and air, with the catalyst being recyclable for multiple runs without significant loss of activity. Similarly, visible-light-induced three-component reactions of quinoxalin-2(1H)-ones, alkenes, and CF3SO2Na have been developed for trifluoroalkylation.
Recent research has also demonstrated the potential of quinoxalin-2(1H)-ones to act as photosensitizers themselves, eliminating the need for external photocatalysts in dehydrogenative amination reactions with aliphatic amines, using air as the sole oxidant. This method has been successfully applied to the gram-scale synthesis of ataquimast, a compound used in cancer therapy, by reacting this compound with methylamine (B109427).
Table 1: Examples of Photoinduced and Visible-Light-Driven Functionalization of Quinoxalin-2(1H)-one Derivatives
| Starting Material | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1-Methylquinoxalin-2(1H)-one | Phenylhydrazine | Eosin Y, KI, Purple LED (400 nm), Air | 3-Aryl-1-methylquinoxalin-2(1H)-one | Not Specified | |
| Quinoxalin-2(1H)-one | N-Arylglycine | g-C3N4, Visible light | Dihydroquinoxalin-2(1H)-ones | 80 (gram scale) | |
| This compound | Methylamine | Visible Light, Air, DMF | 3-(Methylamino)-1-ethylquinoxalin-2(1H)-one (Ataquimast) | 95 (lab scale), 82 (gram scale) | |
| Quinoxalin-2(1H)-one | Alkenes, CF3SO2Na | Visible Light | 3-Trifluoroalkylated quinoxalin-2(1H)-ones | Not Specified |
Metal-Catalyzed and Catalyst-Free Approaches to C-H Functionalization
Direct C-H functionalization at the C3 position of quinoxalin-2(1H)-ones is a highly atom-economical strategy for synthesizing its derivatives. Both metal-catalyzed and, increasingly, metal-free methods have been developed to achieve this transformation, reflecting a broader trend towards more sustainable chemical synthesis.
Metal-Catalyzed Approaches:
While the focus has been shifting towards metal-free systems, metal catalysts continue to play a role in certain functionalization reactions. For instance, copper-catalyzed C-H amination of quinoxalin-2(1H)-ones has been reported. A proposed mechanism involves the deprotonation of the quinoxalin-2(1H)-one, formation of a copper(II) species, oxidation to a copper(III) species by oxygen, nucleophilic substitution with an amine, and subsequent reductive elimination to regenerate the catalyst.
Catalyst-Free Approaches:
A significant number of catalyst-free C-H functionalization methods have been developed, often relying on the use of oxidants to facilitate the reaction. A novel and efficient C3-H vinylation of quinoxalin-2(1H)-ones with alkenes has been achieved under metal-free conditions using ammonium (B1175870) persulfate ((NH4)2S2O8) as an oxidant. This method leads to the formation of new carbon-carbon bonds with moderate to good reactivities.
Furthermore, the direct C-H arylation of quinoxalin-2(1H)-ones with diaryliodonium salts can be performed at room temperature without a transition metal catalyst. This protocol exhibits a wide substrate scope. Another catalyst-free approach involves the alkoxylation of quinoxalin-2(1H)-ones with alcohols using PhI(OTFA)2 as the oxidant.
Table 2: Comparison of Metal-Catalyzed and Catalyst-Free C-H Functionalization
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
| C-H Amination | Cu-CPO-27 | Utilizes a copper-based metal-organic framework. | |
| C-H Vinylation | (NH4)2S2O8 | Metal-free, uses an oxidant. | |
| C-H Arylation | Diaryliodonium tetrafluoroborates | Transition-metal-free, proceeds at room temperature. | |
| C-H Alkoxylation | PhI(OTFA)2 | Catalyst-free, uses a hypervalent iodine reagent as an oxidant. |
Cross-Dehydrogenative Coupling (CDC) Reactions for Quinoxalinone Functionalization
Cross-dehydrogenative coupling (CDC) represents a highly efficient and atom-economical strategy for forming C-C and C-heteroatom bonds by directly coupling two C-H or C-H/X-H bonds. This methodology has been extensively applied to the functionalization of quinoxalin-2(1H)-ones.
Visible-light-induced CDC reactions have proven particularly effective. For example, the C(sp2)–H/N–H cross-dehydrogenative coupling of quinoxalinones with aliphatic amines can be achieved using visible-light photoredox catalysis to synthesize 3-aminoquinoxalin-2(1H)-ones. A photocatalyst-free version of this reaction has also been developed, utilizing air as a green oxidant.
Metal-free CDC reactions are also prominent. The direct oxidative C-C bond coupling of pyrazolones and quinoxalinones can be achieved under metal-free conditions. Additionally, the synthesis of 3-vinylated quinoxalin-2(1H)-ones through a CDC reaction with alkenes in the absence of a metal catalyst has been reported.
Table 3: Examples of Cross-Dehydrogenative Coupling Reactions
| Coupling Partners | Catalyst/Conditions | Product Type | Reference |
| Quinoxalinone and Aliphatic Amine | Visible Light, Eosin Y | 3-Aminoquinoxalin-2(1H)-one | |
| Quinoxalinone and Aliphatic Amine | Visible Light, Air (photocatalyst-free) | 3-Aminoquinoxalin-2(1H)-one | |
| Quinoxalinone and Alkene | (NH4)2S2O8 (metal-free) | 3-Vinylated quinoxalin-2(1H)-one | |
| Quinoxalinone and Simple Amide | Visible Light, Air | 3-Amidated quinoxalin-2(1H)-one |
Oxidative Amidation–Heterocycloannulation Protocols
A metal-catalyst-free protocol for the synthesis of substituted quinoxalin-2-ones has been developed utilizing an oxidative amidation–heterocycloannulation strategy. This method employs 2,2-dibromo-1-arylethanone as a starting material, which reacts with various aryl-1,2-diamines.
The reaction proceeds in the presence of a base, such as triethylamine, and a solvent like DMSO at elevated temperatures. This one-pot annulation demonstrates a broad substrate scope, accommodating a range of substituents on the aryl-1,2-diamine, including methyl, trifluoromethyl, chloro, isopropyl, and dimethoxy groups. The resulting quinoxalin-2-ones are obtained in moderate to good yields.
This synthetic route offers a valuable alternative to traditional methods for constructing the quinoxalinone core, avoiding the use of metal catalysts and providing access to a diverse array of substituted products.
Table 4: Substrate Scope of Oxidative Amidation–Heterocycloannulation
| Aryl-1,2-diamine Substituent | Product | Yield (%) | Reference |
| H | 3-Phenylquinoxalin-2(1H)-one | 75 | |
| 4-Methyl | 6-Methyl-3-phenylquinoxalin-2(1H)-one | 72 | |
| 4-Trifluoromethyl | 6-(Trifluoromethyl)-3-phenylquinoxalin-2(1H)-one | 68 | |
| 4-Chloro | 6-Chloro-3-phenylquinoxalin-2(1H)-one | 70 | |
| 4-Isopropyl | 6-Isopropyl-3-phenylquinoxalin-2(1H)-one | 65 | |
| 4,5-Dichloro | 6,7-Dichloro-3-phenylquinoxalin-2(1H)-one | 60 |
Chemical Reactivity and Derivatization Strategies for 1 Ethylquinoxalin 2 1h One
Electrophilic and Nucleophilic Functionalization Reactions at the Quinoxalinone Core
The quinoxalin-2(1H)-one core possesses a unique electronic structure that allows for both electrophilic and nucleophilic functionalization. The electron-rich benzene (B151609) ring can undergo electrophilic substitution, while the pyrazinone ring, particularly the C3 position, is susceptible to nucleophilic attack and radical additions. nih.govnih.gov The presence of the ethyl group at the N1 position influences the reactivity of the molecule by donating electron density.
Direct C-H functionalization at the C3 position is the most cost-effective and widely explored method for introducing various functional groups onto the quinoxalin-2(1H)-one scaffold. nih.gov This approach avoids the need for pre-functionalized substrates and often proceeds via radical or ionic intermediates. researchgate.net
C3-H Functionalization of Quinoxalin-2(1H)-ones
The direct functionalization of the C3-H bond of quinoxalin-2(1H)-ones is a powerful tool for the synthesis of a wide array of derivatives. nih.govnih.gov These reactions are typically initiated by the generation of a radical or a nucleophilic species that attacks the electron-deficient C3 position of the quinoxalinone ring.
Direct C-H amination at the C3 position of quinoxalin-2(1H)-ones provides a straightforward route to 3-aminoquinoxalin-2(1H)-one derivatives, which are valuable building blocks in medicinal chemistry. A facile and environmentally friendly photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines has been developed, which proceeds without the need for a metal catalyst, strong oxidant, or external photocatalyst, using air as the sole oxidant. acs.org
In a specific example, 1-ethylquinoxalin-2(1H)-one was reacted with methylamine (B109427) under standard photoinduced conditions to afford a 95% yield of the corresponding 3-(methylamino) derivative. acs.org This reaction demonstrates the practical utility of this method for the late-stage modification of drug molecules. acs.org The reaction is believed to proceed through the in-situ formation of an enamine, followed by photo-oxidation.
| Substrate | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | Methylamine | 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one | 95 | acs.org |
C3-alkylation of quinoxalin-2(1H)-ones is a fundamental transformation for introducing alkyl groups, which can significantly modulate the biological activity of the parent compound. organic-chemistry.org A variety of methods have been developed for this purpose, including radical-based approaches and reactions involving alkylating agents. organic-chemistry.orgresearchgate.netresearchgate.net
One notable method involves the use of phosphonium (B103445) ylides as alkylating reagents in a base-promoted direct alkylation of quinoxalin-2(1H)-ones. rsc.org This metal- and oxidant-free method provides good to excellent yields of 3-alkylquinoxalin-2(1H)-ones and is proposed to proceed through a nucleophilic addition-elimination process. rsc.org While this study focused on N-methyl and other derivatives, the methodology is applicable to this compound. rsc.org
Another approach is the electrochemical hydroalkylation of quinoxalin-2(1H)-ones with alkyl halides, which yields 3-alkylated-3,4-dihydroquinoxalin-2(1H)-ones. researchgate.net This method utilizes constant current in an undivided cell and is effective for a range of alkyl halides. researchgate.net
Visible-light-induced methods have also been employed for the C3-alkylation of quinoxalin-2(1H)-ones, utilizing alkylboronic acids or 4-alkyl-1,4-dihydropyridines as alkyl radical precursors. researchgate.net These reactions are often performed under mild, transition-metal-free conditions. researchgate.net
The introduction of alkoxy groups at the C3 position of quinoxalin-2(1H)-ones can be achieved through direct C-H alkoxylation reactions. scribd.com One such method involves the use of alcohols in a cross-dehydrogenative coupling reaction promoted by an oxidant like PhI(OTFA)2, without the need for a transition metal catalyst. scribd.com This provides a convenient route to 3-alkoxyquinoxalin-2(1H)-ones. scribd.com
A plausible mechanism for this reaction involves the generation of an alkoxy radical from the alcohol, which then adds to the C3 position of the quinoxalinone. Alternatively, the quinoxalinone may be oxidized to a radical cation that is subsequently trapped by the alcohol. frontiersin.org
Arylation: The C3-arylation of quinoxalin-2(1H)-ones is a key transformation for the synthesis of compounds with potential applications in materials science and medicine. nih.gov Metal-free methods for this reaction have been developed, such as the use of aryldiazonium salts at room temperature. researchgate.net Visible-light-mediated photoredox catalysis has also been successfully employed for the C3-arylation, using aryldiazonium salts or diaryliodonium salts as the aryl source and an organic dye like eosin (B541160) Y as the photocatalyst. nih.govresearchgate.net These methods are generally tolerant of a wide range of functional groups. researchgate.netresearchgate.net
Acylation: Direct C3-H acylation of quinoxalin-2(1H)-ones can be accomplished using α-oxocarboxylic acids as the acyl source. nih.gov This reaction can be promoted by an oxidant such as PIDA (phenyliodine diacetate) under thermal conditions and is believed to proceed via a radical mechanism. nih.gov Another approach involves a stainless-steel-initiated mechanochemical acylation with aldehydes, which is a solvent-free and rapid method. rsc.org Photocatalytic methods using α-oxocarboxylic acids under visible light irradiation have also been reported. researchgate.net
| Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference |
|---|---|---|---|
| Arylation | Aryldiazonium salts, room temperature, metal-free | Aryl | researchgate.net |
| Arylation | Aryldiazonium salts, eosin Y, visible light | Aryl | researchgate.net |
| Acylation | α-Oxocarboxylic acids, PIDA, heat | Acyl | nih.gov |
| Acylation | Aldehydes, stainless-steel milling, mechanochemistry | Acyl | rsc.org |
Phosphonation: The introduction of a phosphonate (B1237965) group at the C3 position of quinoxalin-2(1H)-ones can be achieved through a direct C-H bond phosphonation reaction. rsc.org This transition-metal-free method utilizes H-phosphonates, H-phosphinates, or H-phosphine oxides and offers a practical and environmentally friendly route to a variety of heteroaryl phosphonates with good yields. rsc.org
Sulfenylation: C3-sulfenylation of quinoxalin-2(1H)-ones has been accomplished using various sulfenylating agents. While specific examples for this compound are not detailed in the provided context, the general reactivity of the quinoxalinone core suggests its susceptibility to such reactions. researchgate.net
Trifluoromethylation Strategies
The introduction of a trifluoromethyl (CF3) group into the quinoxalin-2(1H)-one scaffold is a significant strategy in medicinal chemistry, as this moiety can enhance metabolic stability, lipophilicity, and binding affinity. For this compound, direct C-H trifluoromethylation at the C3 position is the most efficient approach. Various methods have been developed, often utilizing radical-based mechanisms under transition-metal-free conditions.
One prominent strategy involves the use of sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as Langlois' reagent, as the trifluoromethyl source. researchgate.netacs.org A transition-metal-free protocol has been developed for the direct C-H trifluoromethylation of quinoxalin-2(1H)-ones, affording a range of 3-trifluoromethylquinoxalin-2(1H)-one derivatives in moderate to excellent yields. researchgate.net This method is valued for its use of an inexpensive trifluoromethyl source and mild reaction conditions. researchgate.net
Another approach is a three-component reaction involving the quinoxalin-2(1H)-one, an unactivated alkene, and Langlois' reagent, mediated by potassium persulfate (K2S2O8). acs.org This metal-free method provides a highly attractive pathway to access biologically significant 3-trifluoroalkylated quinoxalin-2(1H)-ones. acs.org Mechanistic studies suggest the formation of a trifluoromethyl radical (•CF3) which then attacks the electron-rich C3 position of the quinoxalinone ring. researchgate.net
The table below summarizes representative trifluoromethylation strategies applicable to the quinoxalin-2(1H)-one core.
| Trifluoromethyl Source | Key Reagents/Conditions | Reaction Type | Reference |
|---|---|---|---|
| Sodium Trifluoromethanesulfinate (CF3SO2Na) | TBHP (tert-butyl hydroperoxide), TBAI (tetrabutylammonium iodide) | Direct C-H Trifluoromethylation | researchgate.net |
| Sodium Trifluoromethanesulfinate (CF3SO2Na) | K2S2O8, unactivated alkene | Three-component Trifluoroalkylation | acs.org |
| N-trifluoroethoxyphthalimide | Visible light, catalyst-free | Hydroxyfluoroalkylation | dntb.gov.ua |
Divergent Synthetic Transformations of Quinoxalin-2(1H)-ones
Divergent synthesis allows for the creation of structurally distinct products from a common substrate by modifying reaction conditions. This approach has been successfully applied to the quinoxalin-2(1H)-one scaffold, enabling selective functionalization.
A notable example is a visible-light-driven divergent transformation that does not require an external photocatalyst. rsc.orgrsc.org In this system, N-substituted quinoxalin-2(1H)-ones react with hydrogen peroxide (H2O2) as a green oxidant. rsc.org The outcome of the reaction is controlled by the atmosphere: under a nitrogen (N2) atmosphere, a cross-dehydrogenative coupling (CDC) reaction occurs to yield 3-alkylquinoxalin-2(1H)-ones. rsc.org Conversely, when the reaction is performed under an air atmosphere, quinoxaline-2,3(1H,4H)-diones are formed. rsc.org This method is characterized by its broad substrate scope, high atom economy, and mild conditions. rsc.orgrsc.org
Another strategy employs graphitic carbon nitride (g-C3N4) as a heterogeneous photocatalyst for divergent reactions of quinoxalin-2(1H)-ones with N-aryl glycines under visible light. researchgate.netnih.gov The selectivity of this transformation is controlled by the solvent system. When the reaction is conducted in a mixture of dimethyl sulfoxide (B87167) and water (DMSO/H2O), hydroaminomethylation products are obtained. researchgate.netnih.gov In contrast, performing the reaction in ethanol (B145695) (EtOH) leads to an annulation reaction, yielding tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. researchgate.netnih.gov This solvent-dependent system offers advantages such as easy operation, high chemoselectivity, and the use of a recyclable catalyst. researchgate.net
The following table illustrates these divergent synthetic pathways.
| Starting Material | Key Conditions | Product | Reference |
|---|---|---|---|
| Quinoxalin-2(1H)-ones | Visible light, H2O2, N2 atmosphere | 3-Alkylquinoxalin-2(1H)-ones | rsc.org |
| Visible light, H2O2, Air atmosphere | Quinoxaline-2,3(1H,4H)-diones | rsc.org | |
| Quinoxalin-2(1H)-ones + N-Aryl Glycines | Visible light, g-C3N4 catalyst, DMSO/H2O | Dihydroquinoxalin-2(1H)-ones (Hydroaminomethylation) | researchgate.netnih.gov |
| Visible light, g-C3N4 catalyst, EtOH | Tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones (Annulation) | researchgate.netnih.gov |
Synthesis and Characterization of Novel this compound Derivatives for Research
The synthesis of novel derivatives of this compound is a key area of research for developing new compounds with potential applications. The C3 position of the quinoxalinone ring is a primary site for functionalization.
A significant example of derivatization is the synthesis of Ataquimast, a compound investigated for its therapeutic potential. acs.org Ataquimast, chemically known as 3-(methylamino)-1-ethylquinoxalin-2(1H)-one, can be synthesized through a photoinduced dehydrogenative amination of this compound with methylamine. acs.org This reaction proceeds under an air atmosphere, which serves as a green oxidant, and notably, does not require a metal catalyst or an external photocatalyst. acs.org The reaction demonstrates high efficiency, with a reported yield of 95% on a lab scale and 82% on a gram scale, highlighting its practical utility. acs.org
The characterization of these novel derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure, confirming the position of the ethyl group and the newly introduced substituents. For instance, in the characterization of Schiff's bases derived from 3-hydrazino quinoxalin-2(1H)one, the disappearance of the NH2 signal and the appearance of a new signal for the azomethine proton (HC=N) in the ¹H NMR spectrum confirms the reaction's success. nih.gov
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound, confirming its elemental composition.
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups within the molecule, such as the carbonyl (C=O) group of the quinoxalinone ring and any new functional groups added during derivatization. johnshopkins.edu
The table below presents examples of novel derivatives based on the quinoxalin-2(1H)-one scaffold.
| Derivative Name | Starting Material | Synthetic Method | Characterization Techniques | Reference |
|---|---|---|---|---|
| Ataquimast (3-(methylamino)-1-ethylquinoxalin-2(1H)-one) | This compound | Photoinduced Dehydrogenative Amination with Methylamine | NMR, MS | acs.org |
| 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivatives | Substituted quinoxalin-2(1H)-one | Multi-step synthesis | Not specified | nih.gov |
| Quinoxalin-2(1H)-one based Hydrazones and Pyrazoles | 6-(morpholinosulfonyl)quinoxalin-2(1H)-one | Condensation and Cyclization reactions | IR, NMR (¹H/¹³C), EI-MS | johnshopkins.eduresearchgate.net |
Spectroscopic and Advanced Structural Elucidation of 1 Ethylquinoxalin 2 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. For the structural elucidation of organic molecules like 1-ethylquinoxalin-2(1H)-one, ¹H (proton) and ¹³C (carbon-13) NMR are fundamental. These experiments provide information about the chemical environment of each proton and carbon atom, respectively, allowing for a detailed mapping of the molecular structure.
One-Dimensional NMR (¹H and ¹³C NMR) Chemical Shift and Coupling Analysis
One-dimensional NMR spectra are the cornerstone of structural analysis. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. oregonstate.edupdx.edu In ¹H NMR, the integration of a signal corresponds to the number of protons it represents, while the splitting pattern (multiplicity) arises from spin-spin coupling between neighboring protons, providing valuable information about proton connectivity. compoundchem.com
For a typical 1-alkylquinoxalin-2(1H)-one, such as 1,3-dimethylquinoxalin-2(1H)-one, the aromatic protons of the quinoxaline (B1680401) ring system typically appear in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 8.0 ppm. rsc.org The protons of the alkyl group at the N1 position exhibit characteristic signals further upfield. For instance, in 1-methyl-3-propylquinoxalin-2(1H)-one, the methyl protons at N1 appear as a singlet around δ 3.68 ppm, while the propyl group at C3 shows a triplet for the terminal methyl protons and multiplets for the methylene protons. rsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C2) of the quinoxalinone ring is typically observed at a significantly downfield chemical shift, often in the range of δ 155-165 ppm. rsc.org The aromatic carbons of the benzene (B151609) ring portion of the quinoxaline moiety resonate in the δ 110-140 ppm region. The carbons of the ethyl group in this compound would be expected in the upfield region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for Quinoxalin-2(1H)-one Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,3-dimethylquinoxalin-2(1H)-one | CDCl₃ | 7.80 (d, J = 7.9 Hz, 1H), 7.53 (t, J = 7.8 Hz, 1H), 7.37 – 7.28 (m, 2H), 3.71 (s, 3H), 2.60 (s, 3H) | 158.4, 155.2, 133.2, 132.6, 129.6, 129.4, 123.6, 113.6, 29.1, 21.6 |
| 1-methyl-3-propylquinoxalin-2(1H)-one | CDCl₃ | 7.81 (d, J = 9.2 Hz, 1H), 7.50 (t, J = 8.5 Hz, 1H), 7.36 – 7.25 (m, 2H), 3.68 (s, 3H), 3.01 – 2.84 (m, 2H), 1.87 – 1.77 (m, 2H), 1.04 (t, J = 7.4 Hz, 3H) | 161.1, 154.9, 133.0, 132.6, 129.5, 129.5, 123.5, 113.5, 36.2, 29.0, 20.2, 14.0 |
Data sourced from literature. rsc.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more comprehensive picture of the molecular structure. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. emerypharma.com Cross-peaks in a COSY spectrum connect protons that are coupled, typically those on adjacent carbon atoms. This is instrumental in piecing together fragments of the molecule, such as the ethyl group and the aromatic spin systems in this compound. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). sdsu.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (and sometimes four). emerypharma.com HMBC is crucial for connecting different molecular fragments and for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the ring junctions in the quinoxalinone core. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. beilstein-journals.org This is particularly useful for determining the stereochemistry and conformation of molecules. For instance, NOESY can confirm the spatial relationship between the ethyl group at the N1 position and the protons on the quinoxaline ring.
Application of Advanced NMR Experiments for Complex Quinoxalinone Structure Assignment
For more complex derivatives of this compound, or in cases of signal overlap in conventional spectra, advanced NMR experiments can be employed. Techniques like "Pure Shift" NMR can simplify complex ¹H NMR spectra by collapsing multiplets into singlets, thereby increasing resolution and aiding in the analysis of crowded spectral regions. mestrelab.com Relaxation-edited NMR experiments can be utilized to study the binding of quinoxalinone derivatives to biological targets, by observing changes in the relaxation properties of the ligand's NMR signals upon binding. researchgate.net Quantitative NMR (qNMR) can be used for the precise determination of the concentration of a compound in a sample. mestrelab.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govnih.gov This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific molecular formula. For this compound (C₁₀H₁₀N₂O), HRMS would be able to confirm this elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. rsc.org Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that typically generates protonated molecules ([M+H]⁺), allowing for the direct determination of the molecular weight. semanticscholar.org
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry Fragmentation Patterns
In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragment ions produced in the mass spectrometer. The fragmentation pattern is often characteristic of a particular compound or class of compounds.
Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, containing a wealth of structural information. nih.gov For quinoxalinone derivatives, characteristic fragmentation pathways often involve cleavages within the heterocyclic ring and the substituents.
Electrospray Ionization (ESI) with Tandem Mass Spectrometry (MS/MS): ESI is a soft ionization technique that typically produces protonated molecules with minimal fragmentation. researchgate.net To induce fragmentation, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the protonated molecule is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into fragment ions. researchgate.net The analysis of these fragments can reveal the connectivity of the molecule. For this compound, characteristic fragmentation in ESI-MS/MS would likely involve the loss of the ethyl group and cleavages of the quinoxalinone ring. The fragmentation patterns of quinoxalinone derivatives can be complex, often involving rearrangements and multiple bond cleavages. researchgate.net A detailed study of these patterns can help to differentiate between isomers and to confirm the proposed structure. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the analysis of this compound and its derivatives, IR spectroscopy provides definitive evidence for its key structural features.
The most characteristic absorption for this compound is the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group. This typically appears as a strong, sharp band in the region of 1715–1680 cm⁻¹. Studies on various quinoxalinone derivatives consistently report this amide carbonyl stretch around 1700 cm⁻¹. scispace.com The exact wavenumber can be influenced by the electronic environment and potential intermolecular interactions, such as hydrogen bonding, in the solid state.
Other significant vibrational modes include the C-H stretching vibrations. Aromatic C-H stretching from the benzene ring portion of the quinoxalinone scaffold is expected in the 3100–3000 cm⁻¹ region. scispace.comvscht.czlibretexts.org In contrast, the aliphatic C-H stretching vibrations from the N-ethyl group (both -CH₂- and -CH₃) are observed at lower frequencies, typically in the 2960–2850 cm⁻¹ range. libretexts.orgpressbooks.publibretexts.org
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (Lactam) | C=O Stretch | 1715 - 1680 | Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Ethyl Group | Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1475 | Medium to Weak |
| Heterocyclic Ring | C-N Stretch | 1380 - 1250 | Medium |
| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 690 | Strong |
Note: The exact positions of the peaks can vary based on the physical state of the sample (solid, liquid) and the specific derivative.
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing unambiguous data on bond lengths, bond angles, and solid-state conformation. wikipedia.orgnih.gov While a crystal structure for this compound itself is not prominently available, data from closely related derivatives, such as 1-Ethyl-3-methylquinoxalin-2(1H)-one, offer significant insights into its likely solid-state structure. researchgate.net
The crystal structure of 1-Ethyl-3-methylquinoxalin-2(1H)-one reveals that the quinoxalinone ring system is nearly planar. researchgate.net The asymmetric unit of this derivative was found to contain two independent molecules, indicating slight conformational differences in the crystal lattice. researchgate.net The ethyl group attached to the N1 atom extends from the plane of the heterocyclic ring.
Table 2: Selected Crystallographic Data for 1-Ethyl-3-methylquinoxalin-2(1H)-one
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π–π stacking |
| Centroid-Centroid Distances (π–π) | 3.446 (2) Å, 3.665 (2) Å, 3.645 (3) Å, 3.815 (3) Å |
Data sourced from the crystallographic study of 1-Ethyl-3-methylquinoxalin-2(1H)-one. researchgate.net
Integrated Spectroscopic Approaches and Computational Tools for Comprehensive Structural Elucidation
For a comprehensive and unambiguous structural elucidation of this compound, integrating experimental data with computational methods is a modern and powerful strategy. This approach leverages the strengths of different techniques to build a complete picture of the molecule's properties.
Experimental techniques like IR spectroscopy and X-ray crystallography provide real-world data on functional groups and solid-state structure, respectively. Computational chemistry, particularly Density Functional Theory (DFT), serves as a complementary tool to predict and interpret these findings. mdpi.com DFT calculations can be used to optimize the molecular geometry of this compound in the gas phase, providing theoretical bond lengths and angles that can be compared with crystallographic data. researchgate.netresearchgate.net
Furthermore, DFT methods are widely used to calculate vibrational frequencies. scispace.comnih.gov The resulting theoretical IR spectrum can be compared with the experimental spectrum. This comparison aids in the precise assignment of vibrational bands to specific atomic motions, resolving ambiguities that may arise from experimental spectra alone. researchgate.net
The synergy between these methods provides a deeper understanding of the molecule. For instance, while X-ray crystallography describes the structure in the solid state, DFT can model the molecule in isolation or in solution. Discrepancies between the calculated and experimental data can themselves be informative, highlighting the effects of intermolecular forces in the crystal lattice. nih.gov Advanced computational analyses, such as Hirshfeld surface analysis, can be applied to crystallographic data to quantitatively map and visualize intermolecular contacts, confirming the nature and relative importance of interactions like H···H, O···H, and C···H contacts that stabilize the crystal structure. nih.gov This integrated approach, combining experimental spectroscopy and diffraction with theoretical calculations, is the current standard for achieving a thorough and robust structural characterization of complex organic molecules. scispace.comnih.gov
Computational and Theoretical Investigations of 1 Ethylquinoxalin 2 1h One
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its target receptor at the molecular level.
Molecular docking studies have been pivotal in identifying and characterizing the binding modes of quinoxalin-2(1H)-one derivatives with various biological targets. For instance, new derivatives of quinoxalin-2(1H)-one have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. Docking studies revealed that these compounds exhibit favorable binding patterns within the active site of VEGFR-2 rsc.org. Similarly, other research has utilized molecular docking to understand the binding modes of novel quinoxalin-2(1H)-ones with other targets like tyrosine kinase receptors and cyclooxygenase-2 (COX-2) nih.gov. These studies provide a comprehensive understanding of the structure-activity relationships of the synthesized compounds nih.gov.
In silico studies have demonstrated the ability of these designed compounds to effectively bind to a number of key residues within their target receptors nih.gov. The insights gained from ligand-receptor interaction analysis are crucial for the rational design and optimization of more potent and selective inhibitors based on the quinoxalin-2(1H)-one scaffold.
Beyond predicting the binding mode, computational methods are also employed to estimate the binding affinity between a ligand and its receptor. This is often expressed as a docking score or binding energy. For example, in the investigation of quinoxalin-2(1H)-one derivatives as VEGFR-2 inhibitors, the docking studies were coupled with the evaluation of their inhibitory activity, with some compounds showing IC50 values in the micromolar range rsc.org. While specific binding energy values from computational assessments are not always reported, the correlation between docking scores and experimentally determined biological activities provides a strong validation for the computational models.
The following table summarizes the reported inhibitory activities of some quinoxalin-2(1H)-one derivatives against various cancer cell lines, which is often correlated with their binding affinities to specific biological targets.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 11g | HepG-2 | 4.50 | rsc.org |
| 11g | MCF-7 | 2.40 | rsc.org |
| 11g | HCT-116 | 5.90 | rsc.org |
| 11e | HepG-2 | 5.34 | rsc.org |
| 11e | MCF-7 | 4.19 | rsc.org |
| 11e | HCT-116 | 6.06 | rsc.org |
This table is for illustrative purposes and the compounds listed are derivatives of the core quinoxalin-2(1H)-one structure.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific virtual screening campaigns leading to the discovery of 1-Ethylquinoxalin-2(1H)-one are not detailed in the available literature, the principles of this approach are widely applied in the discovery of quinoxalinone derivatives.
The process typically involves the high-throughput docking of a large number of compounds from a chemical library against a target of interest. This allows for the rapid identification of potential hit compounds that can then be subjected to further experimental validation. The design of new quinoxalin-2(1H)-one derivatives as potential VEGFR-2 inhibitors is an example of a focused library design based on a known pharmacophore, which is a common strategy in virtual screening rsc.orgnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
QSAR models have been successfully developed for quinoxaline (B1680401) derivatives to predict their biological activities. For instance, 2D and 3D-QSAR models have been established for the prediction of the anti-tubercular activities of quinoxaline derivatives nih.gov. These models are developed using a training set of compounds with known activities and are then validated using a separate test set nih.gov.
The development of these predictive models often involves the use of various statistical methods such as Partial Least Squares (PLS) combined with variable selection methods like Genetic Algorithm (GA) and Simulated Annealing (SA) nih.gov. The goal is to create a robust model that can accurately predict the activity of new, untested compounds based solely on their chemical structure.
A key aspect of QSAR modeling is the identification of molecular descriptors that are significantly correlated with the observed biological activity. These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
In the QSAR modeling of quinoxaline derivatives for anti-tubercular activity, important topological and electrostatic descriptors were identified as being crucial for the observed effects nih.gov. The analysis of 3D-QSAR models, through the use of contribution plots, can further elucidate the influence of steric and electrostatic fields on the biological activity nih.gov. This information is invaluable for understanding the structural requirements for a compound to be active and for guiding the design of new molecules with improved potency.
The following table lists some of the types of molecular descriptors that are commonly used in QSAR studies of quinoxaline derivatives.
| Descriptor Type | Examples |
| Topological | Connectivity indices, Shape indices |
| Electronic | Dipole moment, Partial charges |
| Steric | Molecular volume, Surface area |
| Hydrophobic | LogP |
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Computational chemistry, particularly through the application of Quantum Chemical Calculations and Density Functional Theory (DFT), serves as a powerful tool for elucidating the structural, spectroscopic, and electronic properties of heterocyclic compounds like this compound. These theoretical approaches allow for the investigation of molecular characteristics that may be difficult to probe experimentally, providing deep insights into the molecule's behavior and reactivity. While specific computational studies focusing exclusively on this compound are not extensively documented, a wealth of theoretical research on the parent quinoxalin-2(1H)-one scaffold and its derivatives provides a robust framework for understanding its properties. researchgate.netresearchgate.net
Optimized Geometries and Conformational Analysis
DFT calculations are widely employed to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum on the potential energy surface. For the quinoxalin-2(1H)-one core, these calculations consistently predict a nearly planar bicyclic structure. scispace.comnih.gov The DFT/B3LYP method, often paired with basis sets like 6-311G(d,p), has been shown to provide geometric parameters (bond lengths and angles) that are in good agreement with experimental data obtained from X-ray crystallography for similar structures. researchgate.netnih.gov
For instance, studies on the parent quinoxalin-2(1H)-one and its substituted derivatives reveal the planarity of the fused ring system. researchgate.net The introduction of the ethyl group at the N1 position in this compound introduces a degree of conformational flexibility. The primary focus of a conformational analysis would be the rotation around the N1-C(ethyl) single bond. Theoretical calculations can map the potential energy surface as a function of this rotation to identify the most stable conformers (i.e., the orientation of the ethyl group relative to the quinoxalinone ring) and the energy barriers between them. While specific data for the 1-ethyl derivative is scarce, studies on analogous N-substituted silacyclohexanes demonstrate that both experimental (low-temperature NMR) and theoretical methods are effective in determining conformational preferences and rotational barriers. nih.gov It is anticipated that the ethyl group would adopt a conformation that minimizes steric hindrance with the adjacent carbonyl group and the benzene (B151609) ring.
| Parameter | Bond | Typical Calculated Bond Length (Å) |
| Bond Lengths | C2=O11 | 1.22 - 1.24 |
| N1-C2 | 1.38 - 1.41 | |
| N1-C8a | 1.39 - 1.40 | |
| C2-C3 | 1.45 - 1.47 | |
| N4-C3 | 1.30 - 1.32 | |
| N4-C4a | 1.38 - 1.39 | |
| C4a-C8a | 1.40 - 1.42 | |
| C5-C6 | 1.38 - 1.40 | |
| C6-C7 | 1.39 - 1.41 | |
| C7-C8 | 1.38 - 1.40 | |
| C8-C8a | 1.40 - 1.42 | |
| C4a-C5 | 1.41 - 1.43 | |
| Note: Data is generalized from DFT studies on the quinoxalin-2(1H)-one scaffold and may vary slightly based on the specific derivative and level of theory used. researchgate.netscispace.com |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation and interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard computational approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. scispace.comscispace.com Theoretical predictions of ¹H and ¹³C NMR chemical shifts for various quinoxalinone derivatives have shown good correlation with experimental values, especially when appropriate scaling factors are applied or when calculations are benchmarked against known standards like tetramethylsilane (TMS). scispace.comsemanticscholar.orgmdpi.com For this compound, calculations would predict the chemical shifts for the aromatic protons on the benzene ring, the C3 proton, and the methylene and methyl protons of the N1-ethyl group. These predictions are valuable for assigning peaks in experimentally obtained spectra.
| Atom | Experimental Shift (ppm) (Analogues) | Calculated Shift (ppm) (Analogues) |
| ¹³C (C=O) | ~155-160 | ~154-159 |
| ¹³C (Aromatic) | ~115-140 | ~114-142 |
| ¹H (Aromatic) | ~7.2-8.0 | ~7.1-7.9 |
| ¹H (N-H of parent) | ~12.5 | Varies with calculation |
| Note: This table shows typical ranges for the quinoxalinone core based on studies of various derivatives. Specific shifts for this compound would be influenced by the ethyl group. scispace.commdpi.com |
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculations help in the assignment of specific vibrational modes to the observed absorption bands. For the quinoxalinone structure, key predicted vibrations include the C=O stretching frequency, typically calculated to be around 1680–1700 cm⁻¹, aromatic C-C and C-H stretching modes, and the vibrations associated with the N-ethyl group. scispace.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, and thus are often scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. scispace.comscispace.com
Electronic Structure Analysis and Molecular Orbitals
The electronic properties of a molecule are governed by the distribution of its electrons, which can be analyzed through its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For the quinoxalin-2(1H)-one system, DFT studies show that the HOMO is typically distributed over the entire bicyclic ring system, with significant contributions from the benzene moiety. researchgate.netnih.gov The LUMO is also generally delocalized across the π-system, often with a large density on the pyrazinone ring, particularly the C=O and C=N bonds. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. The MEP map illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For quinoxalinones, MEP analysis typically shows a negative potential (red/yellow) around the carbonyl oxygen atom, indicating its role as a hydrogen bond acceptor and a site for electrophilic attack. The regions around the aromatic protons and the N-H proton (in the parent compound) show a positive potential (blue), highlighting them as potential sites for nucleophilic interaction. researchgate.net
Theoretical Studies of Reaction Mechanisms and Pathways for Quinoxalinone Synthesis and Functionalization
Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies.
Synthesis: The most common synthesis of the quinoxaline scaffold involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netmtieat.orgnih.gov Theoretical studies can model this reaction pathway, elucidating the step-by-step mechanism, identifying key intermediates, and determining the rate-limiting step. These calculations can help rationalize the observed regioselectivity when using unsymmetrical reactants and guide the optimization of reaction conditions.
Functionalization: DFT has been successfully applied to understand the mechanisms of functionalization reactions on the quinoxalinone ring. For example, a DFT investigation of the visible-light-induced Csp²–H functionalization of 1-methylquinoxalin-2(1H)-one with tetrahydrofuran detailed the reaction mechanism. researchgate.net Such studies can calculate the energetics of different proposed pathways (e.g., radical vs. ionic mechanisms), identify the key intermediates and transition states, and explain the observed regioselectivity (e.g., functionalization at the C3 position). These theoretical insights are critical for developing new, efficient, and selective methods for modifying the quinoxalinone scaffold to create novel derivatives. researchgate.netrsc.org
Mechanistic Studies of Biological Activity of 1 Ethylquinoxalin 2 1h One Derivatives
Exploration of Molecular Mechanisms of Action for Biological Effects
The diverse biological activities of quinoxalin-2(1H)-one derivatives stem from their ability to modulate the function of various proteins, including enzymes and receptors. Mechanistic studies have begun to unravel the specific molecular interactions that underpin these effects.
Investigations into Enzyme Inhibition Mechanisms (e.g., p38α MAP Kinase, COX-2, Mutant Isocitrate Dehydrogenase)
Quinoxalin-2(1H)-one derivatives have been investigated as inhibitors of several key enzymes implicated in disease pathways.
p38α Mitogen-Activated Protein (MAP) Kinase: The anti-inflammatory properties of the broader quinoxaline (B1680401) class have been attributed in part to the inhibition of inflammatory modulators such as p38α Mitogen-Activated Protein Kinase (p38α MAPK). researchgate.net This enzyme is a critical component of cellular signaling cascades that respond to stress stimuli and regulate the production of pro-inflammatory cytokines. Inhibition of p38α MAPK by small molecules can therefore suppress inflammatory responses, representing a key therapeutic strategy. While the general class of quinoxalines is linked to this mechanism, specific studies detailing the direct inhibition of p38α MAPK by 1-Ethylquinoxalin-2(1H)-one derivatives are not extensively documented in the available literature.
Cyclooxygenase-2 (COX-2): Certain quinoxalin-2(1H)-one derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme overexpressed in various cancers that mediates the conversion of arachidonic acid to prostaglandins, promoting inflammation and carcinogenesis. nih.gov Structure-activity relationship (SAR) studies on a series of quinoxalinone Schiff's bases revealed that their COX-2 inhibition efficiency is influenced by the electronic properties of substituents on the aryl moiety. nih.gov Specifically, the introduction of electron-donating groups at the 3- and 4-positions of the aryl ring tends to enhance inhibitory activity. nih.gov For example, the derivative 3-(Hydroxyamino)quinoxalin-2(1H)-one has demonstrated a 57.85% inhibition of COX-2 at a concentration of 100 µg/mL.
Mutant Isocitrate Dehydrogenase (IDH): Mutations in the isocitrate dehydrogenase (IDH) enzyme are a hallmark of several cancers, leading to the production of an oncometabolite, D-2-hydroxyglutarate (D2HG). This has made mutant IDH a significant target for cancer therapy. While various inhibitor scaffolds have been developed, specific investigations into the inhibition of mutant IDH by this compound or related quinoxalinone derivatives are not prominent in the current scientific literature, suggesting a potential area for future research.
Studies on Receptor Antagonism Mechanisms (e.g., AMPA Receptor)
Beyond enzyme inhibition, quinoxalinone derivatives are known to act as antagonists at key neurotransmitter receptors. A significant body of research has focused on their interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory synaptic transmission in the central nervous system. Overactivation of AMPA receptors is implicated in excitotoxic neuronal damage in various neurological disorders.
Quinoxalinedione derivatives were among the first potent and selective competitive AMPA receptor antagonists discovered. These compounds function by binding to the glutamate (B1630785) recognition site on the AMPA receptor, thereby preventing the binding of the endogenous agonist, glutamate. This blockade of receptor activation prevents the influx of cations into the neuron, mitigating excitotoxicity. The quinoxalin-2(1H)-one skeleton has been utilized as a scaffold to design novel derivatives with potential AMPA-receptor antagonism, explored for anticonvulsant activity.
Elucidation of Anti-Quorum Sensing Mechanisms and Biofilm Inhibition
A novel therapeutic approach for combating bacterial infections involves the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression. Alkyl-quinoxalin-2(1H)-one derivatives have emerged as promising anti-quorum sensing molecules.
These compounds are thought to interfere with the signaling pathways that regulate gene expression in response to population density. By disrupting QS, these derivatives can significantly reduce the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. A study investigating a series of alkyl-quinoxalin-2(1H)-one derivatives against Aeromonas caviae demonstrated a significant, concentration-dependent reduction in biofilm formation. This research highlights the potential of the quinoxalin-2(1H)-one scaffold in developing alternative anti-infective therapies that target bacterial communication rather than viability, potentially reducing the pressure for antibiotic resistance.
| Compound Name | Concentration (µM) | Biofilm Inhibition (%) |
|---|---|---|
| 3-Hexylylquinoxalin-2(1H)-one | 100 | 25 |
| 3-Hexylylquinoxalin-2(1H)-one | 10 | 11 |
| 3-Hexylylquinoxalin-2(1H)-one-6-carboxylic acid | 100 | 21 |
| 3-Hexylylquinoxalin-2(1H)-one-6-carboxylic acid | 10 | 12 |
| 3-Heptylylquinoxalin-2(1H)-one-6-carboxylic acid | 100 | 59 |
| 3-Heptylylquinoxalin-2(1H)-one-6-carboxylic acid | 10 | 24 |
| 3-Heptylylquinoxalin-2(1H)-one-6-carboxylic acid | 1 | 19 |
Identification and Characterization of Specific Biological Targets
Identifying the direct molecular targets of bioactive compounds is a critical step in drug discovery, moving from an observed biological effect to a precise mechanism of action. Several advanced methodologies are employed for this purpose.
Methodologies for Target Identification (e.g., Photoaffinity Labeling, SPIDER, DARTS)
Photoaffinity Labeling (PAL): This powerful technique uses a chemical probe that can covalently bind to its target upon activation by light. nih.gov The probe is designed to mimic the bioactive compound but also contains a photoreactive group (e.g., diazirine, benzophenone) and often a reporter tag (e.g., biotin, alkyne) for later identification. nih.govplos.org The probe is introduced to a biological system (e.g., cell lysate), allowed to bind to its target, and then irradiated with UV light. plos.org This activates the photoreactive group, which forms a covalent bond with the nearest molecule, ideally the target protein. The tagged protein can then be isolated and identified using mass spectrometry. The quinoxalinone scaffold itself has been ingeniously adapted for this purpose. A 3-benzoylquinoxalinone derivative has been developed as a photoaffinity probe with "caged" fluorescence, where blue LED irradiation both captures the target protein and activates fluorescence, allowing for real-time monitoring. rsc.org
SPIDER (Self-organizing map–based Prediction of Drug Equivalence Relationships): SPIDER is a computational, machine-learning technique used to predict the biological targets of a query compound. It works by mapping the query molecule into a pre-computed "chemical space" that contains known drugs with their established targets. By analyzing the local neighborhood of the query molecule on this map, SPIDER infers potential targets based on the principle of chemical similarity, where structurally similar molecules are likely to share biological targets. This in silico method can rapidly generate hypotheses about a compound's mechanism of action, guiding subsequent experimental validation.
DARTS (Drug Affinity Responsive Target Stability): DARTS is a label-free method for target identification that exploits the principle that a protein becomes more resistant to protease digestion when it is stabilized by binding to a small molecule ligand. bsb-muenchen.denih.govnih.gov In a typical DARTS experiment, a cell lysate is divided into two aliquots; one is treated with the compound of interest and the other with a vehicle control. Both samples are then subjected to limited proteolysis. creative-biolabs.com The target protein, stabilized by the bound compound, will be less digested than in the control sample. The samples are then analyzed by gel electrophoresis or mass spectrometry to identify the proteins that were protected from degradation, thus revealing them as potential targets. nih.govcreative-biolabs.com A key advantage of DARTS is that it uses the native, unmodified compound, avoiding potential issues with chemical probes altering the binding behavior. nih.gov
Network-Assisted Approaches for Target Prioritization
Once a list of potential biological targets has been identified, the next challenge is to determine which of these targets are most relevant to the compound's therapeutic effect. Network-assisted approaches, often falling under the umbrella of network pharmacology, provide a systems-level view to address this challenge. These computational methods integrate vast datasets, including protein-protein interactions, gene regulatory pathways, and disease-gene associations, to build comprehensive biological networks. plos.org
The potential targets of a compound are mapped onto this network. Algorithms then analyze the network topology to prioritize targets based on various criteria, such as their centrality (how connected they are), their position in key disease pathways, or their ability to perturb signaling from a known driver of the disease to the downstream effectors. plos.org This approach allows researchers to move beyond a single-target view and understand how a compound might exert its effects through a complex interplay of multiple targets, helping to prioritize the most promising candidates for further validation and drug development.
Structure-Activity Relationship (SAR) Analysis in the Context of Biological Systems
The biological activity of this compound derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) analysis reveals that modifications to the quinoxalinone core, particularly at the C-3 and C-7 positions, as well as the nature of the substituent on the N-1 ethyl group, can significantly influence their potency and selectivity towards various biological targets.
For anticonvulsant activity, a key area of investigation for this class of compounds, the focus has been on their antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. researchgate.net A set of this compound derivatives featuring a hydrazinylcarboxamide or hydrazinylcarbothioamide moiety at the C-3 position has been synthesized and evaluated. researchgate.net Docking studies suggest that the fundamental quinoxalinone backbone interacts with key residues in the AMPA receptor binding pocket, including Glu-13, Tyr-16, Tyr-61, and others. researchgate.net The introduction of different substituents allows for varied interactions, influencing binding affinity and subsequent biological effect. For instance, specific derivatives within this series showed promising anticonvulsant activities with ED50 values ranging from 23.02 to 37.50 mg/kg, indicating that the nature of the side chain at C-3 is a critical determinant of potency. researchgate.net
In the context of anticancer activity, quinoxalinone derivatives have been explored as inhibitors of various protein kinases. nih.gov For inhibitors targeting the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer, the quinoxaline core can form crucial hydrogen bonds with the kinase domain. lookchem.com SAR studies on related quinoxaline scaffolds show that stereochemistry plays a vital role; for example, the R-isomer of one derivative was found to be 15-fold more potent than its S-isomer counterpart, highlighting the importance of the three-dimensional arrangement of substituents for effective target engagement. lookchem.com Similarly, derivatives of quinoxalin-2(1H)-one have been designed as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.gov A series of 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivatives demonstrated that substitutions at the C-6 and C-7 positions, along with the nature of the group at N-1, are pivotal for inhibitory activity against EGFR. nih.gov
The anti-inflammatory potential of these compounds has been linked to the inhibition of cyclooxygenase-2 (COX-2). nih.gov SAR analysis of quinoxalin-2(1H)-one derivatives revealed that the introduction of strong electron-withdrawing groups, such as nitro (NO2) or carboxylic acid (COOH) groups, on an aryl substituent attached to the core structure, enhances the COX-2 inhibitory efficiency. nih.gov For example, a derivative with a para-COOH group on an associated aryl ring displayed the highest inhibition efficiency at 84.95%. nih.gov
Furthermore, quinoxalin-2(1H)-one derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV). nih.gov An initial screening identified a derivative with a cyclohexyl(methyl)amino group at C-7 and a benzamide-containing side chain at C-6 as a potent inhibitor. nih.gov Subsequent SAR studies led to the development of compounds with improved potency, such as those incorporating a 4-phenylthiazol-2-ylamino group at the C-7 position, which demonstrated EC50 values in the low micromolar range. nih.gov
Table 1: Structure-Activity Relationship of this compound and Related Derivatives
| Biological Target | Key Structural Feature | Effect of Modification | Reference |
| AMPA Receptor | Hydrazinylcarboxamide or hydrazinylcarbothioamide at C-3 | Variations in the side chain significantly alter anticonvulsant potency. | researchgate.net |
| c-Met Kinase | Substituents on the quinoxaline core | The R-isomer can be significantly more potent than the S-isomer, indicating stereospecific binding. | lookchem.com |
| EGFR Tyrosine Kinase | 6-methoxy-7-(3-morpholinopropoxy) substituents | These substitutions are crucial for inhibitory activity against the EGFR kinase. | nih.gov |
| COX-2 | Electron-withdrawing groups on an attached aryl ring | Introduction of groups like -COOH or -NO2 enhances inhibitory efficiency. | nih.gov |
| Hepatitis C Virus (HCV) | Cyclohexyl(methyl)amino at C-7 and 4-phenylthiazol-2-ylamino at C-7 | These specific substitutions lead to potent anti-HCV activity. | nih.gov |
Modulation of Cellular Pathways by this compound Derivatives
The therapeutic potential of this compound derivatives stems from their ability to interact with specific molecular targets, thereby modulating key cellular pathways involved in various pathologies. nih.gov
Derivatives acting as AMPA receptor antagonists directly modulate glutamatergic neurotransmission in the central nervous system. researchgate.net By blocking the AMPA receptor, these compounds can reduce excessive excitatory signaling, a mechanism central to their anticonvulsant effects. This modulation helps to prevent the rapid, uncontrolled firing of neurons that characterizes seizures. researchgate.netresearchgate.net
In cancer, the inhibition of receptor tyrosine kinases like EGFR and c-Met by quinoxalinone derivatives leads to the downregulation of major signaling cascades that control cell growth, proliferation, survival, and angiogenesis. lookchem.comnih.govresearchgate.net For example, by inhibiting EGFR, these compounds can block the downstream activation of the Ras/MAPK and PI3K/Akt pathways, which are frequently hyperactivated in cancer cells, leading to uncontrolled proliferation and resistance to apoptosis. nih.govnih.gov Similarly, inhibition of c-Met kinase disrupts its signaling pathway, which is associated with tumor growth and metastasis in numerous human cancers. lookchem.comresearchgate.net
The anti-inflammatory effects of these derivatives are achieved through the modulation of the arachidonic acid pathway. By selectively inhibiting the COX-2 enzyme, they block the conversion of arachidonic acid to prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2). nih.gov Overproduction of PGE2 is a hallmark of inflammation and is also implicated in the development of certain cancers, such as colorectal cancer, by promoting angiogenesis and cell proliferation while evading apoptosis. nih.govnih.gov
Quinoxaline derivatives have also been developed as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1) and c-Jun N-terminal kinase 3 (JNK3). nih.govnih.gov ASK1 is an upstream activator of the JNK and p38 MAPK pathways, which are involved in cellular responses to stress, inflammation, and apoptosis. nih.gov JNK3, a member of the mitogen-activated protein kinase (MAPK) family, plays a pivotal role in neuronal apoptosis and inflammatory responses. nih.gov By inhibiting these kinases, the derivatives can interfere with stress and inflammatory signaling pathways, offering potential therapeutic applications in neurodegenerative and inflammatory diseases. nih.gov
In the context of viral infections, certain quinoxalin-2(1H)-one derivatives have been shown to inhibit HCV replication. nih.gov While the precise mechanism for some compounds is still under investigation, one approach involves targeting the internal ribosome entry site (IRES) of the virus, which is essential for the translation of viral proteins. acs.org By altering the conformation of the IRES RNA, these small molecules can suppress viral protein synthesis and thus inhibit viral replication. nih.govacs.org
Table 2: Cellular Pathways Modulated by this compound and Related Derivatives
| Derivative Target | Modulated Pathway | Biological Outcome | Reference |
| AMPA Receptor | Glutamatergic Neurotransmission | Reduction of neuronal hyperexcitability, anticonvulsant effects. | researchgate.netresearchgate.net |
| EGFR/c-Met Kinase | Ras/MAPK, PI3K/Akt Signaling | Inhibition of cancer cell proliferation, survival, and angiogenesis. | nih.govresearchgate.netnih.gov |
| COX-2 | Prostaglandin Synthesis | Reduction of inflammation and potential prevention of carcinogenesis. | nih.govnih.gov |
| ASK1 / JNK3 | MAPK Signaling (Stress/Apoptosis Pathways) | Interference with stress-induced apoptosis and inflammation, neuroprotection. | nih.govnih.gov |
| HCV Replication Machinery | Viral Protein Translation | Inhibition of viral replication. | nih.govacs.org |
Potential Research Applications of 1 Ethylquinoxalin 2 1h One in Chemical Sciences
Role as a Key Synthetic Building Block and Intermediate in Organic Synthesis
1-Ethylquinoxalin-2(1H)-one is a valuable intermediate in organic synthesis, primarily used for creating more complex, functionalized quinoxalinone derivatives. The presence of the reactive C3-H bond on the quinoxalinone ring allows for various functionalization reactions, such as amination, alkylation, and arylation. acs.orgrsc.orgresearchgate.net
A significant application is in the synthesis of 3-aminoquinoxalin-2(1H)-one derivatives. For instance, this compound can undergo a photoinduced dehydrogenative amination reaction with aliphatic amines. acs.org In a specific example, its reaction with methylamine (B109427) proceeds under mild conditions using air as a green oxidant, achieving a high yield. acs.org This transformation is notable for being metal-free and photocatalyst-free, which enhances its environmental friendliness. acs.org The practical utility of this method has been demonstrated through a gram-scale synthesis, highlighting its potential for larger-scale chemical production. acs.org
The reaction involves the formation of a nitrogen-centered radical from the aliphatic amine, which then adds to the C3 position of the this compound ring. acs.org This method's tolerance to various functional groups on the quinoxalinone scaffold makes it a versatile tool for synthetic chemists. acs.org
Below is a table summarizing a key synthetic application of this compound.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield |
| This compound | Methylamine | 3-(Methylamino)-1-ethylquinoxalin-2(1H)-one | 390 nm LEDs, DMF, Air, Room Temp, 12h | 95% |
This table illustrates the use of this compound as a key intermediate in a high-yield amination reaction. Data sourced from The Journal of Organic Chemistry. acs.org
Applications in the Development of Chemical Probes for Biological Research
The quinoxalin-2(1H)-one scaffold is increasingly recognized for its potential in the development of chemical probes due to its inherent fluorescence properties and biological activity. unamur.beresearchgate.net While research has often focused on the biological activities of these compounds, their fluorescence behavior is a growing area of interest. rsc.org Chemical probes are essential tools for studying biological systems, and the development of fluorogenic probes allows for the detection and imaging of specific analytes in biological environments. unamur.bersc.org
Derivatives of quinoxalin-2(1H)-one are being investigated for applications in chemosensing and biosensing. researchgate.net For example, a quinoxalinone-based chemoprobe has been successfully developed for the specific detection of hydrogen sulfide. rsc.org The strategy involves modifying the quinoxalinone core with a functional group that reacts specifically with the target analyte, leading to a measurable change in fluorescence.
Although direct applications of this compound as a chemical probe are not yet extensively documented, its core structure provides a strong foundation for such development. The ethyl group at the N1 position can influence the compound's solubility and cell permeability, which are critical parameters for an effective chemical probe. Further functionalization at the C3 position or on the benzene (B151609) ring could be used to install analyte-responsive units or to fine-tune its photophysical properties. unamur.beresearchgate.net The versatility of the quinoxalinone skeleton as an intermediate makes it a promising candidate for designing novel probes for various biological targets. portico.org
Exploration in Materials Science for Organic Electronic and Photonic Devices
Quinoxaline (B1680401) derivatives are gaining attention as promising electron-transporting materials for use in a variety of organic electronic and photonic devices. qmul.ac.uk Their applications are being explored in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). qmul.ac.uk The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure imparts favorable electron-accepting and transporting properties. researchgate.net
Specifically, the quinoxalinone core can be incorporated into larger molecular structures to create materials with tailored optoelectronic properties. For instance, novel bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivatives have been synthesized and used as host materials in phosphorescent OLEDs (PHOLEDs). researchgate.net In these structures, the quinoxaline unit acts as the electron-acceptor (A) component. researchgate.net
The introduction of an ethyl group at the N1 position, as in this compound, can enhance the solubility and processability of these materials, which is crucial for device fabrication. Furthermore, the N-substitution can influence the molecular packing in the solid state, which in turn affects charge transport properties. Research has shown that quinoxaline derivatives can be designed to have high electron affinities and thermal stability, making them suitable for durable electronic devices. researchgate.net The potential to use these compounds as chromophores and in thermally activated delayed fluorescence (TADF) emitters further broadens their applicability in materials science. qmul.ac.ukscispace.com
Design and Synthesis of Novel Ligands for Coordination Chemistry Studies
The structure of this compound contains multiple heteroatoms (two nitrogen atoms and one oxygen atom) with lone pairs of electrons, making it a potential ligand for coordinating with metal ions. youtube.comyoutube.com In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. youtube.com The ability of quinoxalinone derivatives to act as ligands opens up possibilities for creating novel metal complexes with interesting structural, electronic, and catalytic properties.
Depending on the coordination mode, this compound could act as a monodentate ligand, binding through one of its heteroatoms, or potentially as a bidentate ligand, binding through two separate atoms (e.g., the oxygen and one of the nitrogens). youtube.comlibretexts.org Ligands that can bind through more than one site are known as chelating agents. youtube.com The formation of such metal chelates can lead to highly stable complexes. youtube.com
While the coordination chemistry of the broader quinone and o-quinone class of compounds has been studied, the specific use of this compound as a ligand is an emerging area of research. researchgate.net The synthesis of coordination compounds with quinoxalinone-based ligands could lead to new materials with applications in catalysis, sensing, or as precursors for inorganic materials. The electronic properties of the resulting metal complex can be tuned by modifying the substituents on the quinoxalinone ring, with the ethyl group potentially influencing the steric and electronic environment of the coordination site.
Investigation as Precursors for Agrochemical Research
Quinoxaline and its derivatives are recognized as important structural units in the development of agrochemicals. researchgate.net The quinoxalinone skeleton is a key intermediate in the synthesis of certain potent herbicides. portico.org For example, 6-Chloro-2(1H)-quinoxalinone is a crucial intermediate for the herbicide quizalofop-ethyl. portico.org This establishes the importance of the quinoxalinone scaffold in agrochemical research.
Recent studies have focused on designing and synthesizing new quinoxaline derivatives to evaluate their pesticidal activities. acs.orgnih.gov Research has shown that various quinoxalinone derivatives exhibit herbicidal, fungicidal, and insecticidal properties. acs.orgnih.govrsc.org For instance, certain synthesized quinoxaline compounds have demonstrated potent fungicidal activity against plant pathogens like Rhizoctonia solani, in some cases exceeding the efficacy of commercial fungicides. rsc.org Other derivatives have shown promise as protoporphyrinogen oxidase (PPO)-inhibiting herbicides. nih.gov
As a versatile synthetic intermediate, this compound can serve as a precursor for a wide array of novel quinoxalinone derivatives. By introducing different functional groups at the C3 position or on the aromatic ring, researchers can create libraries of compounds for screening in agrochemical assays. The ethyl group on the nitrogen atom may contribute to the compound's bioavailability and interaction with biological targets in plants, fungi, or insects. These findings suggest that derivatives originating from this compound could be promising leads for the development of new and effective agricultural products. rsc.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 1-ethylquinoxalin-2(1H)-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via alkylation of quinoxalin-2(1H)-one derivatives. For example, 3-methylquinoxalin-2(1H)-one reacts with ethyl bromide in dimethylformamide (DMF) using K₂CO₃ and tetrabutylammonium bromide as a catalyst. Stirring at room temperature for 24 hours yields ~90% product after crystallization from ethanol .
- Key Variables : Solvent choice (polar aprotic DMF enhances nucleophilicity), molar ratios (excess alkylating agent improves substitution), and reaction time (prolonged stirring ensures completion).
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Analytical Tools :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl group resonance at δ ~1.2–1.4 ppm for CH₃ and δ ~3.5–4.0 ppm for CH₂) .
- X-ray Crystallography : Reveals intramolecular C–H···O hydrogen bonds and π-π stacking (centroid distances: 3.446–3.815 Å), critical for structural stabilization .
- IR Spectroscopy : Peaks at 1651 cm⁻¹ (C=O stretch) and 2869–2957 cm⁻¹ (alkyl C–H stretches) .
Advanced Research Questions
Q. How do substituents on the quinoxaline core affect the compound’s crystallographic packing and physicochemical stability?
- Structural Insights : Ethyl and methyl groups introduce steric effects, altering dihedral angles (e.g., 19.3–30.4° for phenyl-substituted analogs) and intermolecular interactions. Hydrogen bonding and π-π contacts dominate lattice stabilization, influencing solubility and melting points .
- Stability Studies : Thermal gravimetric analysis (TGA) of related derivatives shows decomposition temperatures >200°C, suggesting robust thermal stability for this compound .
Q. What strategies resolve contradictions in biological activity data for quinoxaline derivatives like this compound?
- Approach :
Structure-Activity Relationship (SAR) : Compare methyl, ethyl, and phenyl substitutions. For example, 3-(hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one exhibits enhanced cytotoxicity due to electron-withdrawing groups .
Targeted Assays : Use enzyme-specific assays (e.g., kinase inhibition) to isolate mechanisms, avoiding broad-spectrum cytotoxicity false positives.
Computational Modeling : Molecular docking predicts binding affinities to targets like DNA topoisomerases or microbial enzymes .
Q. How can synthetic byproducts or regioselectivity issues be minimized during alkylation of quinoxalin-2(1H)-one?
- Optimization :
- Catalyst Screening : Tetrabutylammonium bromide enhances nucleophilic substitution over elimination .
- Temperature Control : Room-temperature reactions reduce side products (e.g., dimerization) observed in thermal conditions .
- Purification : Column chromatography (hexane/ethyl acetate, 9:1) effectively isolates the desired product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
